molecular formula C20H17ClN2OS B3496093 2-CHLORO-5-(METHYLSULFANYL)-N-{4-[(PYRIDIN-2-YL)METHYL]PHENYL}BENZAMIDE

2-CHLORO-5-(METHYLSULFANYL)-N-{4-[(PYRIDIN-2-YL)METHYL]PHENYL}BENZAMIDE

Cat. No.: B3496093
M. Wt: 368.9 g/mol
InChI Key: KGOKTHMPWYKDPG-UHFFFAOYSA-N
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Description

2-Chloro-5-(methylsulfanyl)-N-{4-[(pyridin-2-yl)methyl]phenyl}benzamide is a complex organic compound with a molecular formula of C19H15ClN2OS This compound is characterized by the presence of a chlorinated benzamide core, a methylsulfanyl group, and a pyridinylmethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(methylsulfanyl)-N-{4-[(pyridin-2-yl)methyl]phenyl}benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzamide Core: The initial step involves the chlorination of a benzamide precursor to introduce the chlorine atom at the 2-position.

    Introduction of the Methylsulfanyl Group: This step involves the substitution reaction where a methylsulfanyl group is introduced at the 5-position of the benzamide ring.

    Attachment of the Pyridinylmethyl-Substituted Phenyl Group: The final step involves the coupling of the pyridinylmethyl-substituted phenyl group to the benzamide core through an amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(methylsulfanyl)-N-{4-[(pyridin-2-yl)methyl]phenyl}benzamide undergoes various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-Chloro-5-(methylsulfanyl)-N-{4-[(pyridin-2-yl)methyl]phenyl}benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(methylsulfanyl)-N-{4-[(pyridin-2-yl)methyl]phenyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(methylsulfanyl)benzamide
  • N-(4-(Pyridin-2-yl)methyl)benzamide
  • 5-(Methylsulfanyl)-N-(pyridin-2-yl)benzamide

Uniqueness

2-Chloro-5-(methylsulfanyl)-N-{4-[(pyridin-2-yl)methyl]phenyl}benzamide is unique due to the combination of its chlorinated benzamide core, methylsulfanyl group, and pyridinylmethyl-substituted phenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

2-chloro-5-methylsulfanyl-N-[4-(pyridin-2-ylmethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2OS/c1-25-17-9-10-19(21)18(13-17)20(24)23-15-7-5-14(6-8-15)12-16-4-2-3-11-22-16/h2-11,13H,12H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGOKTHMPWYKDPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=C(C=C1)Cl)C(=O)NC2=CC=C(C=C2)CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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